REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C1(=O)O[C:29](=[O:30])[CH:28]=C1.C=CCCCCCCCC.[C:43]1(=[O:49])[O:48][C:46](=[O:47])[CH:45]=[CH:44]1.C=CCCCCCCCCCCCC.[CH:64]([O:66][CH:67]=C)=[CH2:65]>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:8]([O:30][CH:29]=[CH2:28])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:46]1(=[O:47])[O:48][C:43](=[O:49])[CH:44]=[CH:45]1.[CH3:67][O:66][CH:64]=[CH2:65] |f:0.1,2.3,4.5,7.8,9.10|
|
Name
|
cyclic carboxylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C2 to C30 aliphatic 1-alkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCCCCCC
|
Name
|
maleic anhydride decene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C=CCCCCCCCCCCCC
|
Name
|
cyclic carboxylic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a copolymer such as, e.g.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O.C(CCCCCCCCCCCCCCCCC)OC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O.COC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |